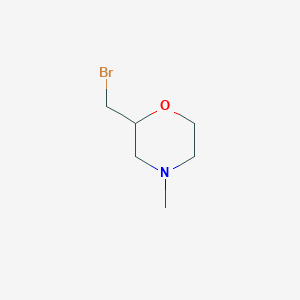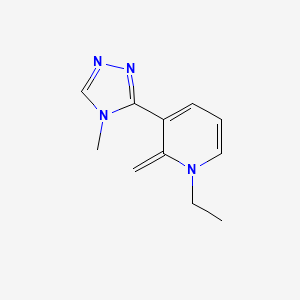
2-(8-Fluoroquinolin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-Fluoroquinolin-3-yl)acetic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Fluoroquinolin-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-fluoroquinoline.
Functionalization: The 8-fluoroquinoline undergoes a series of reactions to introduce the acetic acid moiety at the 3-position. This can be achieved through various methods, including nucleophilic substitution and cross-coupling reactions.
Reaction Conditions: Common reagents used in these reactions include organometallic compounds, such as lithium or magnesium reagents, and catalysts like palladium or copper. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions: 2-(8-Fluoroquinolin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
科学的研究の応用
2-(8-Fluoroquinolin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Fluorinated quinolines, including this compound, are investigated for their antibacterial, antineoplastic, and antiviral activities.
Industry: The compound is used in the development of materials with unique electronic and optical properties, such as liquid crystals and dyes.
作用機序
The mechanism of action of 2-(8-Fluoroquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit various enzymes, affecting metabolic pathways and cellular processes.
Pathways Involved: It may interfere with DNA replication and repair mechanisms, leading to its potential use as an antibacterial or antineoplastic agent.
類似化合物との比較
2-(8-Fluoroquinolin-3-yl)acetic acid can be compared with other fluorinated quinoline derivatives:
Similar Compounds: Examples include 6-fluoroquinoline, 8-fluoroquinoline, and 2-(6-fluoroquinolin-3-yl)acetic acid.
Uniqueness: The specific position of the fluorine atom and the acetic acid moiety in this compound confer unique chemical and biological properties, making it distinct from other fluorinated quinolines.
特性
分子式 |
C11H8FNO2 |
|---|---|
分子量 |
205.18 g/mol |
IUPAC名 |
2-(8-fluoroquinolin-3-yl)acetic acid |
InChI |
InChI=1S/C11H8FNO2/c12-9-3-1-2-8-4-7(5-10(14)15)6-13-11(8)9/h1-4,6H,5H2,(H,14,15) |
InChIキー |
RZEWGCQTXUEJLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine hydrochloride](/img/structure/B13254326.png)
amine](/img/structure/B13254328.png)
![2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13254333.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13254335.png)
![6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13254348.png)
![4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13254351.png)

![3-[(Methylsulfanyl)methyl]piperidine](/img/structure/B13254369.png)

![[5-Ethyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13254375.png)


![3-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13254393.png)
